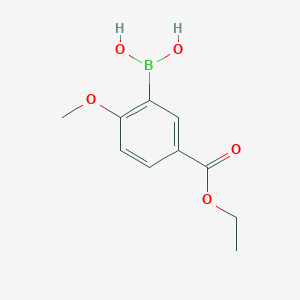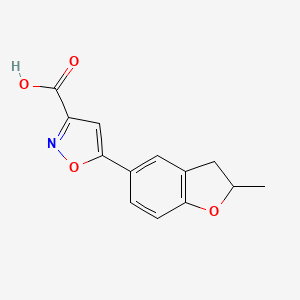
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Übersicht
Beschreibung
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid typically involves the reaction of 5-bromo-2-methoxybenzoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic esters.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki coupling.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.
Wirkmechanismus
The mechanism of action of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the ethoxycarbonyl and methoxy groups, making it less versatile in certain applications.
4-(Ethoxycarbonyl)phenylboronic acid: Similar structure but with the ethoxycarbonyl group in a different position, leading to different reactivity and applications.
2-Methoxyphenylboronic acid: Lacks the ethoxycarbonyl group, making it less effective in certain synthetic applications.
Uniqueness
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also make it more effective in forming stable complexes with biomolecules, making it valuable in biological and medicinal research.
Eigenschaften
IUPAC Name |
(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFBMDJWJUGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656915 | |
| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-53-2 | |
| Record name | 1-Ethyl 3-borono-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)







![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
